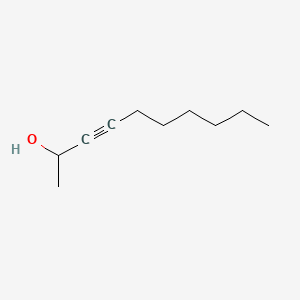
3-Decyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Decyn-2-ol is an organic compound with the molecular formula C10H18O It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decyne chain, which contains a triple bond between the third and fourth carbons
準備方法
Synthetic Routes and Reaction Conditions
3-Decyn-2-ol can be synthesized through various methods. One common approach involves the isomerization of 2-decyn-1-ol. The process typically involves the use of lithium and 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. The reaction mixture is then subjected to specific conditions, such as heating and stirring, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures higher yields and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Decyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as Lindlar’s catalyst or palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes (e.g., cis-3-decen-1-ol) or alkanes.
Substitution: Halides (e.g., 3-decyn-2-chloride).
科学的研究の応用
3-Decyn-2-ol has various applications in scientific research:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its toxicity on green algae.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Decyn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl group and triple bond play crucial roles in its reactivity. For instance, the compound can undergo hydrogenation to form alkenes, which may interact with specific enzymes or receptors in biological systems. Detailed studies on its mechanism of action are ongoing and may provide further insights into its effects.
類似化合物との比較
Similar Compounds
2-Decyn-1-ol: Another decyne alcohol with the hydroxyl group on the first carbon.
3-Decyn-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Decen-2-ol: An alkene alcohol with a double bond instead of a triple bond.
Uniqueness
3-Decyn-2-ol is unique due to the specific positioning of the hydroxyl group and the triple bond. This configuration imparts distinct chemical properties and reactivity compared to its isomers and analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
69668-93-5 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
dec-3-yn-2-ol |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-7H2,1-2H3 |
InChIキー |
PGIQIBRWODQISW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

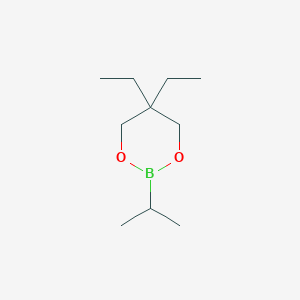
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
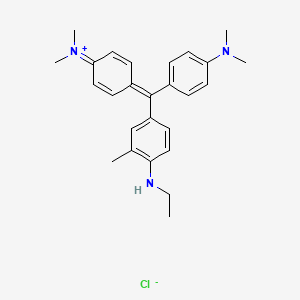
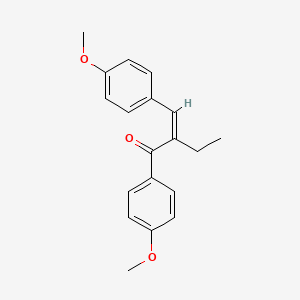
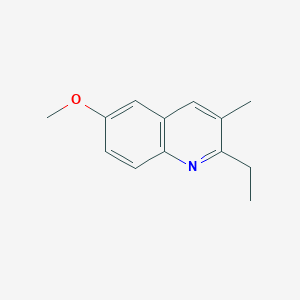
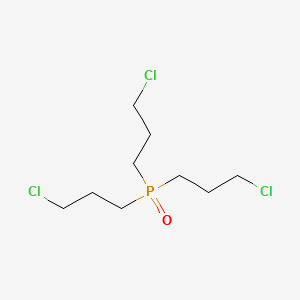
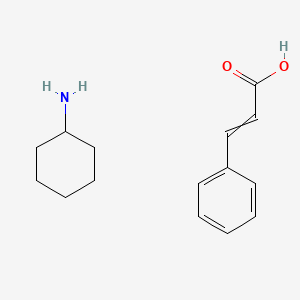
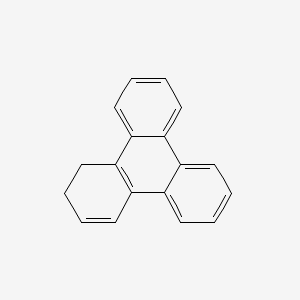
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
